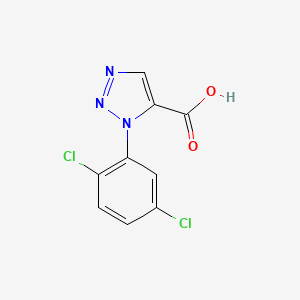

1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Description

1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 2,5-dichlorophenyl group and at position 5 with a carboxylic acid moiety. Its molecular formula is C₉H₅Cl₂N₃O₂, with a molecular weight of 269.27 g/mol and a CAS number of EN300-395775 .

Properties

IUPAC Name |

3-(2,5-dichlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(11)7(3-5)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKAITBPCQHDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C(=CN=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 2,5-dichlorophenyl azide, and the alkyne is typically propargyl carboxylic acid.

Cycloaddition Reaction: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions (room temperature to 60°C) in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The triazole ring can be oxidized under specific conditions, although this is less common.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

Substitution: Substituted triazole derivatives.

Reduction: 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-methanol.

Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as antifungal and antibacterial agents.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid depends on its application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site, preventing substrate access.

Receptor Binding: It can act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogues differ primarily in chlorine substitution patterns , triazole isomerism (1,2,3- vs. 1,2,4-triazole), and additional functional groups . Below is a comparative overview:

Key Observations:

Chlorine Substitution :

- The 2,5-dichlorophenyl group in the target compound contrasts with 3,5-dichloro (e.g., ) or 2,4-dichloro (e.g., etaconazole ) substitution. The 2,5-dichloro pattern may enhance electron-withdrawing effects , influencing reactivity and binding in biological systems.

- CDST and CCPST lack chlorine on the triazole but feature sulfur-containing chains or thiadiazole cores, impacting hydrophobicity and enzyme inhibition .

Triazole Isomerism :

- The 1,2,3-triazole core in the target compound differs from 1,2,4-triazole derivatives (e.g., ). Isomerism affects hydrogen bonding capacity and ring planarity , critical for interactions with biological targets.

Functional Group Modifications :

- The methyl group in 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid increases molecular weight and lipophilicity compared to the target compound .

- Dodecylthio (CDST) and dioxolane-methyl (etaconazole) groups enhance membrane permeability, making these analogues suitable for agrochemical applications .

Physicochemical and Spectroscopic Properties

- IR and NMR Data : While direct spectral data for the target compound are unavailable, analogues like 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () demonstrate characteristic peaks for triazole NH (~3307 cm⁻¹), C=N (1649 cm⁻¹), and C-Cl (726 cm⁻¹) . Similar features are expected in the target compound.

- Crystallography : Programs like SHELXL and SHELXS () are widely used for structural determination of triazole derivatives, suggesting robust methods exist for analyzing the target compound’s conformation .

Biological Activity

1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C11H8Cl2N4O2

- Molecular Weight : 286.11 g/mol

- IUPAC Name : this compound

- Chemical Structure :

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings related to its antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | 20 |

| Escherichia coli | 10 µg/mL | 22 |

| Pseudomonas aeruginosa | 12 µg/mL | 18 |

| Bacillus subtilis | 8 µg/mL | 25 |

These results demonstrate the compound's effectiveness in inhibiting bacterial growth, suggesting its potential as a therapeutic agent against bacterial infections.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Studies have shown that this compound exhibits significant antifungal activity against various fungal strains. For instance:

- Candida albicans : MIC of 16 µg/mL

- Aspergillus niger : MIC of 32 µg/mL

The mechanism of action involves the inhibition of ergosterol synthesis in fungal cell membranes, which is critical for maintaining cell integrity.

Anticancer Activity

Emerging research has highlighted the anticancer potential of triazole derivatives. The compound has been evaluated in vitro against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and survival.

- DNA Interaction : Molecular docking studies suggest that the triazole moiety can bind to DNA gyrase, disrupting DNA replication in bacteria.

- Cell Membrane Disruption : In fungi, the inhibition of ergosterol synthesis leads to compromised cell membrane integrity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For example:

- Antibacterial Screening : A study published in PMC evaluated various triazole derivatives for their antibacterial properties using agar diffusion methods. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains like MRSA .

- Anticancer Evaluation : Another research article demonstrated that derivatives of triazoles showed promising results in inhibiting cancer cell growth through apoptosis induction mechanisms .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and how is structural validation performed?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a 2,5-dichlorophenyl azide reacts with a propiolic acid derivative. Post-synthesis, structural validation involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, HSQC, HMBC) to confirm regioselectivity of the triazole ring and the carboxylic acid moiety. Mass spectrometry (MS) and X-ray crystallography (using SHELXL for refinement) are critical for verifying molecular weight and solid-state packing .

Q. What biological activities are associated with this compound, and how do its structural features influence these properties?

The dichlorophenyl group enhances lipophilicity, improving membrane permeability, while the triazole ring facilitates hydrogen bonding with biological targets. Reported activities include antimicrobial and anticancer effects, assessed via in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines). Structure-activity relationship (SAR) studies suggest electron-withdrawing substituents on the phenyl ring amplify bioactivity .

Q. Which spectroscopic techniques are most effective for resolving ambiguities in its NMR spectra?

2D NMR techniques such as HSQC and HMBC are essential for assigning overlapping proton and carbon signals, particularly distinguishing between triazole ring protons and aromatic protons from the dichlorophenyl group. Comparative analysis with analogs (e.g., fluorophenyl derivatives) aids in signal interpretation .

Q. How is crystallization performed to obtain high-purity samples for structural studies?

Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) yields single crystals suitable for X-ray diffraction. SHELXL refinement is used to resolve hydrogen-bonding networks and confirm the carboxylic acid group’s orientation .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

Challenges include separating regioisomers (1,4- vs. 1,5-triazole products) and removing copper catalysts from CuAAC reactions. Reverse-phase HPLC with C18 columns or gradient elution in dichloromethane/methanol systems is effective for purification .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets like enzymes or receptors?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations assess binding affinity to targets such as cytochrome P450 or kinase enzymes. Density functional theory (DFT) calculations evaluate electronic properties influencing reactivity .

Q. What strategies address discrepancies in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Mitigation involves standardized dose-response curves (e.g., MTT assays) and comparative studies with structurally related analogs to isolate substituent effects .

Q. How can regioselectivity in triazole ring formation be optimized during synthesis?

Regioselectivity is controlled by modifying reaction conditions:

- Catalyst : Cu(I) vs. Ru(II) catalysts favor 1,4- or 1,5-triazole products.

- Solvent : Polar solvents (e.g., DMF) enhance 1,4-selectivity.

- Temperature : Lower temperatures (0–25°C) reduce side reactions .

Q. What methodologies improve metabolic stability for in vivo applications?

Deuteration of the triazole ring or substitution of labile protons with fluorine atoms reduces oxidative metabolism. Prodrug strategies (e.g., esterification of the carboxylic acid) enhance bioavailability .

Q. How does polymorphism affect its physicochemical properties, and how is it characterized?

Polymorphs are identified via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Solvent-mediated crystal form transitions can alter solubility and dissolution rates, impacting bioavailability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.